7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
CAS No.:
Cat. No.: VC16395730
Molecular Formula: C20H15ClN6
Molecular Weight: 374.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15ClN6 |
|---|---|
| Molecular Weight | 374.8 g/mol |
| IUPAC Name | 10-(5-chloro-2-methylphenyl)-4-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
| Standard InChI | InChI=1S/C20H15ClN6/c1-12-3-6-14(7-4-12)18-24-20-16-10-23-27(19(16)22-11-26(20)25-18)17-9-15(21)8-5-13(17)2/h3-11H,1-2H3 |
| Standard InChI Key | DMLHTGAXAUWLFS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=C(C=CC(=C5)Cl)C |
Introduction
Synthesis
The synthesis of pyrazolo-triazolo-pyrimidine derivatives generally involves multiple steps, including condensation reactions and cyclization processes. These methods require careful control of reaction conditions to achieve desired yields and purity levels. While specific synthesis details for 7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine are not available, similar compounds are synthesized through complex organic reactions.
Biological Activities
Compounds within the pyrazolo-triazolo-pyrimidine class have demonstrated multidirectional biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties. Their mechanism of action typically involves interaction with specific enzymes or receptors, leading to inhibition of enzyme activity or modulation of cellular signaling pathways. For example, similar compounds have shown effectiveness in inhibiting bacterial growth and may exhibit potent activity against mycobacterial ATP synthase, relevant for treating tuberculosis .
Potential Applications
Given the structural similarities to other pyrazolo-triazolo-pyrimidine derivatives, 7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine may have applications in various therapeutic areas, including:
-
Antibacterial Agents: Potential use as antibacterial agents due to their ability to inhibit bacterial growth.
-
Anti-inflammatory Agents: May exhibit anti-inflammatory properties by modulating relevant cellular pathways.
-
Anticancer Agents: Could have anticancer activities through interaction with specific cellular targets.
Comparison with Similar Compounds
These compounds share structural similarities with 7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine but differ in specific substituents and biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume